molecular formula C19H21BrN4O3 B2761058 (2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2194847-51-1

(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No.: B2761058
CAS No.: 2194847-51-1
M. Wt: 433.306
InChI Key: IECBCRDUKDDPNR-UHFFFAOYSA-N
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Description

The compound (2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is an organic molecule that integrates various functional groups. This compound's structural complexity offers diverse reactivity, making it valuable in several scientific fields, including medicinal chemistry, synthetic organic chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 2-bromo-5-methoxybenzaldehyde

    • Starting materials: 5-methoxyanisole, bromine

    • Reaction conditions: Bromination in acetic acid

    • Procedure: Bromine is added dropwise to a solution of 5-methoxyanisole in acetic acid at a controlled temperature to form 2-bromo-5-methoxybenzaldehyde.

  • Step 2: Formation of (2-bromo-5-methoxyphenyl)methanone

    • Starting materials: 2-bromo-5-methoxybenzaldehyde, acetic anhydride

    • Reaction conditions: Reflux with an acid catalyst

    • Procedure: The aldehyde reacts with acetic anhydride under reflux to form the corresponding ketone.

  • Step 3: Coupling with 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl fragment

    • Starting materials: (2-bromo-5-methoxyphenyl)methanone, 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-ylamine

    • Reaction conditions: Coupling reaction with a suitable base

    • Procedure: The ketone is coupled with the amine in the presence of a base to form the final compound.

Industrial Production Methods

  • Scale-up considerations: Optimizing the reaction conditions to ensure high yield and purity, along with cost-effective reagents and solvents.

  • Purification: Methods like crystallization, distillation, or chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, especially at the methoxy and morpholino groups.

  • Reduction: Reduction reactions can occur at the ketone functional group, converting it to an alcohol.

  • Substitution: The bromine atom allows for various substitution reactions, facilitating the formation of different derivatives.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: Potassium permanganate, Jones reagent

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Organolithium reagents, Grignard reagents, palladium-catalyzed coupling reactions

Major Products Formed from These Reactions

  • Oxidation products: Corresponding aldehydes or carboxylic acids

  • Reduction products: Alcohol derivatives

  • Substitution products: Diverse functionalized phenyl derivatives

Scientific Research Applications

Chemistry

  • Building block: Used in the synthesis of more complex organic molecules.

  • Reaction studies: Serves as a model compound for studying various organic reactions.

Biology

  • Biological probes: Employed in the design of molecular probes to investigate biological processes.

  • Bioactive derivatives: Modified to develop potential therapeutic agents.

Medicine

  • Drug development: Explored for its pharmacological properties and potential as a lead compound in drug discovery.

  • Diagnostic tools: Used in the creation of diagnostic agents for imaging and analysis.

Industry

  • Material science: Incorporated into the development of novel materials with specific properties.

  • Catalysis: Used in designing catalysts for chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, inhibiting or modulating their activity. The presence of morpholino and pyrimidinyl groups suggests potential interactions with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

  • (2-fluoro-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Highlighting Uniqueness

The unique combination of bromo, methoxy, morpholino, and pyrimidinyl groups in this compound contributes to its distinct reactivity and potential applications. Unlike its chloro or fluoro analogs, the bromo derivative may offer different reactivity patterns and biological interactions, making it valuable for specific scientific investigations.

That's the lowdown on (2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone in the lab and beyond. Hope you find it as intriguing as I do.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O3/c1-26-14-4-5-16(20)15(11-14)18(25)24-6-2-3-13-12-21-19(22-17(13)24)23-7-9-27-10-8-23/h4-5,11-12H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECBCRDUKDDPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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